a-PHP, Crystal

Description

Structure

3D Structure

Properties

CAS No. |

13415-59-3 |

|---|---|

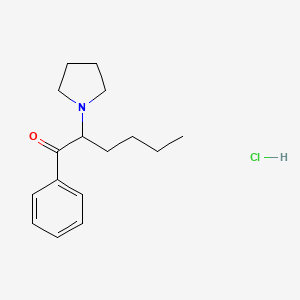

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylhexan-1-one |

InChI |

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |

InChI Key |

KYIJLDDXQWBNGX-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

Synonyms |

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |

Origin of Product |

United States |

Foundational & Exploratory

α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has emerged as a significant psychoactive substance. This technical guide provides an in-depth analysis of the mechanism of action of α-PHP, focusing on its molecular targets and pharmacological effects. Through a synthesis of current research, this document details the pharmacodynamics of α-PHP, presents quantitative data on its interaction with monoamine transporters, and outlines the experimental protocols used to elucidate its function. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant belonging to the cathinone class, structurally related to other pyrovalerone derivatives like α-PVP.[1][2] It is recognized for its potent psychostimulant effects, which are comparable to those of substances like cocaine and methamphetamine.[3] The primary mechanism underlying these effects is the modulation of monoamine neurotransmitter systems in the brain.[4] This guide will explore the core pharmacological actions of α-PHP, providing a detailed examination of its interaction with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Pharmacodynamics: The Core Mechanism of Action

The central mechanism of action of α-PHP is the inhibition of monoamine transporters.[3][4] Specifically, it functions as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).[3][5] By blocking these transporters, α-PHP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects.[4]

The rank order of potency for α-PHP's inhibitory activity is DAT > NET >> SERT.[3] This pronounced selectivity for DAT and NET over SERT is a key feature of its pharmacological profile and contributes to its specific psychoactive effects and abuse potential.[2][4] Unlike some other psychostimulants, α-PHP is primarily a transporter blocker and does not induce significant neurotransmitter release.[3]

In addition to its primary action on monoamine transporters, recent research has indicated that α-PHP can also act as an antagonist at muscarinic M2 receptors, with a binding affinity that may be physiologically relevant during intoxication.[6]

Signaling Pathway at the Dopaminergic Synapse

The following diagram illustrates the mechanism of action of α-PHP at a dopamine synapse. Under normal conditions, dopamine is released into the synaptic cleft and then reabsorbed into the presynaptic neuron via the dopamine transporter (DAT). α-PHP blocks this reuptake, leading to an accumulation of dopamine in the synapse and prolonged stimulation of postsynaptic dopamine receptors.

Caption: Mechanism of α-PHP at the dopamine synapse.

Quantitative Analysis of Transporter Inhibition

The affinity and potency of α-PHP at monoamine transporters have been quantified using various in vitro assays. The following table summarizes key quantitative data from the literature, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency or affinity.

| Compound | Transporter | Assay Type | Value (nM) | Reference |

| α-PHP | hDAT | [125I]RTI-55 Binding | 16 | [5] |

| hNET | [125I]RTI-55 Binding | 49 | [5] | |

| hSERT | [125I]RTI-55 Binding | 33,000 | [5] | |

| hDAT | [3H]DA Uptake | 26 | [5] | |

| hNET | [3H]NE Uptake | 48 | [5] | |

| hSERT | [3H]5-HT Uptake | >10,000 | [5] | |

| α-PVP | hDAT | [125I]RTI-55 Binding | 22.2 | [5] |

| hNET | [125I]RTI-55 Binding | 15.2 | [5] | |

| hSERT | [125I]RTI-55 Binding | >10,000 | [5] | |

| Cocaine | hDAT | [125I]RTI-55 Binding | 251 | [5] |

| hNET | [125I]RTI-55 Binding | 315 | [5] | |

| hSERT | [125I]RTI-55 Binding | 373 | [5] |

Experimental Protocols

The characterization of α-PHP's mechanism of action relies on established in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of α-PHP for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligand (e.g., [125I]RTI-55).

-

α-PHP solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[7]

-

Scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of α-PHP.[7]

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of α-PHP. Determine the IC50 value (the concentration of α-PHP that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Synaptosome Uptake Assay

This functional assay measures the ability of a drug to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.

Objective: To determine the IC50 of α-PHP for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

-

Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

-

Radiolabeled neurotransmitter (e.g., [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin).

-

α-PHP solutions of varying concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[9]

-

Scintillation counter.

Methodology:

-

Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of α-PHP or vehicle for a short period (e.g., 10 minutes) at 37°C.[9]

-

Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a defined time (e.g., 5 minutes) at 37°C.[9]

-

Terminate Uptake: Rapidly terminate the uptake by adding ice-cold assay buffer and filtering the mixture through glass fiber filters.[9]

-

Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

Lysis and Counting: Lyse the synaptosomes on the filters and measure the radioactivity of the trapped neurotransmitter using a scintillation counter.[9]

-

Data Analysis: Determine the IC50 value, which is the concentration of α-PHP that inhibits 50% of the specific neurotransmitter uptake.[9]

Experimental Workflow for Synaptosome Uptake Assay

The following diagram outlines the general workflow for a synaptosome uptake assay.

Caption: Workflow for a synaptosome uptake assay.

In Vivo Effects and Pharmacokinetics

In vivo studies, often utilizing techniques like microdialysis in animal models, have corroborated the in vitro findings. Administration of α-PHP leads to a significant increase in extracellular dopamine and norepinephrine levels in the brain, which correlates with its observed stimulant behavioral effects.[10][11]

The pharmacokinetic profile of α-PHP is characterized by a relatively long half-life, which may contribute to prolonged psychotic symptoms in some users.[3] Studies in mice have also revealed sex-related differences in the pharmacokinetic profile of α-PHP, with males exhibiting higher plasma levels.[1][12]

Logical Relationship of α-PHP's Effects

The following diagram illustrates the logical progression from the molecular action of α-PHP to its physiological and behavioral consequences.

Caption: Logical flow of α-PHP's effects.

Conclusion

α-Pyrrolidinohexiophenone is a potent psychostimulant that primarily acts as a reuptake inhibitor of dopamine and norepinephrine. Its high affinity for DAT and NET, coupled with a significantly lower affinity for SERT, defines its pharmacological profile and underlies its powerful stimulant effects. The data and experimental protocols presented in this guide provide a comprehensive overview of the current understanding of α-PHP's mechanism of action. Further research is warranted to fully elucidate the long-term neuroadaptations and potential therapeutic applications or harm-reduction strategies related to this class of compounds.

References

- 1. binasss.sa.cr [binasss.sa.cr]

- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine-induced in vivo release of dopamine in the striatum is influenced by local pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on α-Pyrrolidinohexanophenone (α-PHP) as a Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyrrolidinohexanophenone (α-PHP) is a synthetic cathinone (B1664624) that has gained attention for its potent psychostimulant effects.[1][2] This technical guide provides a comprehensive overview of α-PHP's primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). It delves into its binding affinities for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), summarizes key quantitative data from in vitro studies, and outlines detailed experimental protocols for assessing its activity. Furthermore, this guide presents visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of α-PHP's pharmacological profile.

Introduction

α-Pyrrolidinohexanophenone (α-PHP) belongs to the chemical class of substituted cathinones and is a structural analog of pyrovalerone. As a norepinephrine-dopamine reuptake inhibitor (NDRI), α-PHP blocks the reuptake of these crucial neurotransmitters from the synaptic cleft, leading to their increased extracellular concentrations and enhanced noradrenergic and dopaminergic neurotransmission. This mechanism of action is shared by various clinically used medications for conditions like ADHD and depression, as well as other substances with high abuse potential. A thorough understanding of α-PHP's interaction with NET and DAT is therefore critical for researchers in pharmacology, toxicology, and drug development.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The primary pharmacological effect of α-PHP stems from its ability to inhibit the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are responsible for clearing norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, α-PHP prolongs the presence of these neurotransmitters in the synapse, leading to sustained activation of postsynaptic adrenergic and dopaminergic receptors.

Norepinephrine and Dopamine Signaling Pathways

The inhibition of NET and DAT by α-PHP has significant downstream consequences on various signaling cascades. Increased levels of norepinephrine primarily affect α- and β-adrenergic receptors, while elevated dopamine levels primarily act on D1 and D2 dopamine receptors.[3][4][5][6]

Quantitative Analysis of α-PHP's Potency

The inhibitory potency of α-PHP at NET and DAT has been quantified in vitro using various assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro, while Ki is a more direct measure of binding affinity.

| Compound | Transporter | IC50 (nM) | Cell Line | Assay Type |

| α-PHP | DAT | 97 | HEK293 | Fluorescent Substrate (APP+) Uptake Inhibition |

| α-PHP | NET | Not explicitly stated, but weaker than DAT | HEK293 | Fluorescent Substrate (APP+) Uptake Inhibition |

| α-PHP | SERT | >30,000 | HEK293 | Fluorescent Substrate (APP+) Uptake Inhibition |

Note: The provided IC50 value for NET is qualitative. Further studies are needed to establish a precise quantitative value.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize α-PHP as a norepinephrine-dopamine reuptake inhibitor.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[7]

-

Transfection: HEK293 cells are stably transfected with plasmids encoding the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT). This ensures consistent and high-level expression of the target transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a labeled substrate into cells expressing the target transporter. A common method utilizes a fluorescent substrate.

Materials:

-

HEK293 cells stably expressing hNET or hDAT

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Fluorescent substrate (e.g., 4-(4-(dimethylamino)phenyl)-1-methylpyridinium, APP+)[1]

-

α-PHP and other test compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of α-PHP and control compounds in assay buffer.

-

Assay Initiation: Wash the cells with assay buffer and then add the compound solutions to the wells.

-

Substrate Addition: Add the fluorescent substrate (e.g., APP+) to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30 seconds) under constant perfusion to allow for substrate uptake.[1]

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of substrate taken up by the cells.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of α-PHP compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the α-PHP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. PI 3-kinase regulation of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of α-Pyrrolidinohexiophenone (α-PHP) Crystal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone (B1664624) and a potent psychostimulant that has gained notoriety as a novel psychoactive substance (NPS). Structurally, it is a homolog of α-pyrrolidinopentiophenone (α-PVP), with an extended alkyl chain.[1] This technical guide provides a comprehensive overview of the pharmacological profile of α-PHP crystal, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's neurobiological effects and toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

α-PHP's primary mechanism of action is the inhibition of monoamine transporters.[2] It functions as a potent and selective reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[3][4] Its affinity for the serotonin (B10506) transporter (SERT) is significantly lower, contributing to its distinct pharmacological profile compared to other psychostimulants.[5][6] This potent inhibition of dopamine reuptake is thought to be the primary driver of its high abuse liability and stimulant effects.[1][7] Unlike some other cathinones, α-PHP does not appear to induce the release of neurotransmitters.[3]

Signaling Pathway

The blockade of DAT and NET by α-PHP disrupts the normal reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to prolonged and enhanced signaling at postsynaptic dopamine and norepinephrine receptors, resulting in the characteristic psychostimulant effects.

Pharmacodynamics

The pharmacodynamic effects of α-PHP are consistent with its action as a central nervous system stimulant. In humans, it produces euphoria, increased energy and sociability, and intensified sensory experiences.[8] Adverse effects can be severe and include agitation, hallucinations, psychosis, seizures, tachycardia, and hypertension.[8][9] In animal studies, α-PHP has been shown to increase locomotor activity and lower brain reward thresholds, indicating a high potential for abuse.[10]

Pharmacokinetics

Studies on the pharmacokinetics of α-PHP have shown sex-related differences in mice, with males exhibiting higher plasma levels of the drug.[3][9] The metabolism of α-PHP is influenced by the length of its alkyl chain.[11] In humans, the primary metabolic pathways include reduction of the keto moiety and oxidation of the pyrrolidine (B122466) ring.[11] In vitro studies using human liver microsomes have identified several phase I metabolites.[12]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of α-PHP and its analogs at monoamine transporters.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, µM) of α-PHP and Related Compounds

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Selectivity Ratio | Reference |

| α-PHP | 0.02 | 0.04 | > 10 | > 500 | [4] |

| α-PVP | 0.04 | 0.02 | > 10 | > 250 | [4] |

| α-PPP | 0.64 | 0.22 | > 10 | > 15.6 | [13] |

Table 2: Binding Affinity (Kᵢ, µM) of α-PHP

| Transporter | Kᵢ (µM) | Reference |

| hDAT | 0.0160 ± 0.0044 | [3] |

| hNET | 0.339 ± 0.037 | [3] |

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay in HEK293 Cells

This protocol outlines a method to determine the potency of α-PHP in inhibiting dopamine and norepinephrine reuptake in human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters.

Materials:

-

HEK293 cells stably transfected with human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

-

Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

-

α-PHP crystal, dissolved to a stock solution in a suitable solvent (e.g., DMSO).

-

Scintillation fluid and a scintillation counter.

-

Poly-D-lysine coated 96-well plates.

Procedure:

-

Cell Plating: Seed the HEK-hDAT or HEK-hNET cells into poly-D-lysine coated 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-incubation: The following day, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of α-PHP or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]dopamine) to each well to a final concentration and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove the unincorporated radiolabeled substrate.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of α-PHP by fitting the data to a dose-response curve using non-linear regression analysis.

In Vivo Locomotor Activity Assessment

This protocol describes a method to evaluate the stimulant effects of α-PHP on spontaneous locomotor activity in rodents.

Materials:

-

Adult male or female rats or mice.

-

α-PHP crystal, dissolved in a suitable vehicle (e.g., saline).

-

Locomotor activity chambers equipped with infrared beams to automatically track movement.

-

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration: Administer a specific dose of α-PHP or the vehicle via i.p. injection.

-

Data Collection: Immediately after injection, record the locomotor activity (e.g., distance traveled, beam breaks) for a defined duration (e.g., 2-3 hours).

-

Data Analysis: Analyze the data by comparing the locomotor activity of the α-PHP-treated group to the vehicle-treated control group. Dose-response curves can be generated by testing a range of α-PHP doses.

Toxicological Profile

In vitro studies have shown that α-PHP can induce a dose-dependent decrease in the viability and proliferation of neural stem/progenitor cells.[8][14] It has been shown to trigger apoptotic, autophagic, and necroptotic pathways in these cells.[8] Human case reports have documented severe toxidromes associated with α-PHP intoxication, including central nervous system and cardiovascular toxicity.[3][9]

Conclusion

α-PHP is a potent synthetic cathinone with a high affinity for and inhibitory action on the dopamine and norepinephrine transporters. Its pharmacological profile is consistent with a powerful central nervous system stimulant with a significant potential for abuse and toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the neurobiology, toxicology, and potential therapeutic or forensic implications of this compound. A thorough understanding of its pharmacological properties is crucial for developing effective strategies to address the public health challenges posed by the emergence of novel psychoactive substances like α-PHP.

References

- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alpha-PHP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. mdpi.com [mdpi.com]

- 9. α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro metabolic studies and machine learning analysis of mass spectrometry data: A dual strategy for differentiating alpha-pyrrolidinohexiophenone (α-PHP) and alpha-pyrrolidinoisohexanophenone (α-PiHP) in urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Designer Drug αPHP Affected Cell Proliferation and Triggered Deathly Mechanisms in Murine Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Landscape of α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the neurochemical effects of α-Pyrrolidinohexiophenone (α-PHP), a potent synthetic cathinone. As a member of the pyrovalerone class, α-PHP's primary mechanism of action is the inhibition of monoamine transporters, leading to profound effects on catecholaminergic systems. This document summarizes the core neuropharmacological properties of α-PHP, presenting quantitative data on its interaction with key molecular targets, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and the workflows of relevant investigative techniques. The information is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of new psychoactive substances (NPS). These compounds are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). α-Pyrrolidinohexiophenone (α-PHP) is a potent psychostimulant of the pyrovalerone subclass of synthetic cathinones. Structurally, it is a homolog of α-pyrrolidinopentiophenone (α-PVP), featuring an extended alkyl chain.[1] This structural feature significantly influences its pharmacological profile. α-PHP is recognized for its powerful stimulant effects, high potential for abuse, and association with severe adverse health events, including psychosis, paranoia, and cardiovascular complications.[1][2] Understanding its detailed neurochemical effects is crucial for developing potential therapeutic interventions for intoxication and for informing public health and regulatory bodies.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal neurochemical action of α-PHP is the blockade of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a much lesser extent, serotonin (B10506) (SERT).[3][4] Unlike amphetamine-type stimulants which act as transporter substrates to induce neurotransmitter release, α-PHP and other pyrovalerones function as reuptake inhibitors.[3] By binding to and blocking these transporters, α-PHP prevents the re-clearance of dopamine and norepinephrine from the synaptic cleft, leading to a rapid and sustained increase in their extracellular concentrations. This potentiation of dopaminergic and noradrenergic neurotransmission in key brain circuits, such as the mesolimbic pathway, is the primary driver of its profound psychostimulant, reinforcing, and abuse-related effects.[4]

The diagram below illustrates the mechanism of α-PHP at a dopaminergic synapse.

Quantitative Data: Transporter and Receptor Affinities

The potency and selectivity of α-PHP are defined by its binding affinity for monoamine transporters and other neural receptors. The data, typically expressed as the half-maximal inhibitory concentration (IC₅₀) from uptake inhibition assays or the inhibition constant (Kᵢ) from radioligand binding assays, provide a quantitative measure of these interactions.

Monoamine Transporter Inhibition

Studies utilizing human embryonic kidney (HEK293) cells expressing the respective human transporters have quantified the inhibitory potency of α-PHP. As shown in the table below, α-PHP is a highly potent inhibitor at both DAT and NET, with substantially weaker activity at SERT. This profile is characteristic of a potent catecholaminergic stimulant with a high abuse liability.[5]

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Ratio |

| α-PHP | 0.02 | 0.04 | >100 | >5000 |

| α-PVP | 0.02 | 0.02 | >100 | >5000 |

| α-PPP | 0.64 | 0.22 | >100 | >156 |

| Cocaine | 0.15 | 0.27 | 0.29 | 1.93 |

| Data sourced from reference[5]. IC₅₀ values determined by monoamine uptake inhibition assays in HEK293 cells. |

Muscarinic Receptor Antagonism

Beyond its primary targets, α-PHP has been shown to possess antagonist activity at human muscarinic acetylcholine (B1216132) receptors (MRs).[6][7][8] This off-target activity may contribute to some of the adverse clinical effects associated with α-PHP intoxication, such as tachycardia, delirium, and memory impairment, which mimic the effects of anticholinergic drugs.[6] α-PHP displays the highest affinity for the M₂ subtype, with progressively lower affinity for other subtypes.

| Receptor | pKᵢ | Kᵢ (nM) | Kᵢ (µM) |

| M₁ Receptor | 5.80 | 1585 | 1.58 |

| M₂ Receptor | 6.60 | 251 | 0.25 |

| M₃ Receptor | 5.78 | 1660 | 1.66 |

| M₄ Receptor | 5.71 | 1950 | 1.95 |

| M₅ Receptor | 5.82 | 1514 | 1.51 |

| Data sourced from reference[6]. Kᵢ values were determined from radioligand competition binding assays against [³H]scopolamine in CHO-K1 cells expressing human muscarinic receptors. pKᵢ is the negative log of the Kᵢ value. |

In Vivo Neurochemical Effects

The potent inhibition of DAT and NET by α-PHP leads to significant elevations in extracellular dopamine and norepinephrine in the brain. While specific in vivo microdialysis data for α-PHP is limited in publicly accessible literature, studies on structurally and mechanistically similar pyrovalerones, such as 3,4-methylenedioxypyrovalerone (MDPV), provide a strong proxy for its expected effects. Administration of these compounds causes a rapid and robust increase in dopamine levels in the nucleus accumbens, a critical brain region for reward and reinforcement. This surge in synaptic dopamine is substantially greater and more sustained than that produced by cocaine, correlating with the higher abuse potential and more severe psychostimulant effects observed with these synthetic cathinones.

Detailed Experimental Protocols

The characterization of α-PHP's neurochemical profile relies on a suite of standardized in vitro and in vivo pharmacological assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured to confluence in appropriate media.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

On the day of the assay, culture medium is removed, and cells are washed with Krebs-HEPES buffer.

-

Cells are pre-incubated for 10-15 minutes at room temperature with varying concentrations of the test compound (α-PHP) or a reference inhibitor (for defining non-specific uptake, e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT).

-

The uptake reaction is initiated by adding a constant concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

-

Incubation proceeds for a short duration (e.g., 1-10 minutes) at a controlled temperature (e.g., 25°C) to measure the initial uptake rate.

-

The reaction is terminated by rapid aspiration of the buffer followed by washing with ice-cold buffer to remove unbound radioligand.

-

Cells are lysed, and the radioactivity incorporated into the cells is quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor or transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to the target.

-

Membrane Preparation: Membranes are prepared from cultured cells expressing the target receptor (e.g., CHO-K1 cells expressing human muscarinic receptors) or from specific brain tissue regions. Cells or tissue are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Procedure:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors).

-

Varying concentrations of the unlabeled test compound (α-PHP) are added to compete for binding.

-

A saturating concentration of a known antagonist (e.g., atropine) is used in separate wells to determine non-specific binding.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Filters are washed with ice-cold buffer.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.

-

Surgical Procedure:

-

A rat is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., the nucleus accumbens).

-

The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, the animal is placed in a testing chamber. A microdialysis probe is inserted through the guide cannula into the brain.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

-

The outgoing fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).

-

After a stable baseline is established, the animal is administered α-PHP (e.g., via intraperitoneal injection).

-

Dialysate collection continues to monitor drug-induced changes in neurotransmitter levels over time.

-

-

Sample Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the pre-drug baseline levels.

Conclusion

α-PHP is a highly potent and selective catecholamine reuptake inhibitor, with a pharmacological profile that strongly predicts a high liability for abuse. Its primary neurochemical effects are mediated by a powerful blockade of the dopamine and norepinephrine transporters, leading to supraphysiological levels of these neurotransmitters in the synapse. Additionally, its antagonist activity at muscarinic receptors may contribute to its complex and often severe toxicological profile. The quantitative data and methodologies presented in this guide provide a foundational understanding of α-PHP's interaction with the central nervous system, offering a critical resource for ongoing research into the pharmacology and toxicology of synthetic cathinones.

References

- 1. ecddrepository.org [ecddrepository.org]

- 2. α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Designer Drug αPHP Affected Cell Proliferation and Triggered Deathly Mechanisms in Murine Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro and In Vivo Effects of α-Pyrrolidinohexiophenone (α-PHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant of the substituted cathinone (B1664624) class, structurally related to other pyrovalerone derivatives like α-PVP.[1][2][3] It has emerged as a novel psychoactive substance (NPS) on the clandestine drug market, producing short-lived euphoric and stimulant effects comparable to cocaine and methamphetamine.[1][4] As a homolog of α-PVP with a longer alkyl chain, its pharmacological and toxicological profile has been a subject of increasing scientific scrutiny.[1][2] This document provides a comprehensive technical overview of the current research on the in vitro and in vivo effects of α-PHP, focusing on its pharmacodynamics, pharmacokinetics, and toxicological profile.

In Vitro Effects

The primary mechanism of action for α-PHP, like other pyrovalerone cathinones, involves the inhibition of monoamine transporters.[5] Its psychostimulant effects are attributed to its potent and selective inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly less impact on the serotonin (B10506) transporter (SERT).[5][6] This action increases the synaptic concentrations of dopamine and norepinephrine, leading to enhanced stimulation of the central nervous system.[4]

Monoamine Transporter Inhibition

Studies have consistently demonstrated that α-PHP is a potent reuptake inhibitor at DAT and NET.[5][6][7] Unlike some other cathinones, it does not act as a monoamine releaser.[5][6] The high ratio of DAT to SERT inhibition is a characteristic it shares with other highly abused psychostimulants and is believed to contribute to its significant abuse liability.[4][7]

Table 1: In Vitro Quantitative Data for α-PHP and Analogs

| Compound | Target | Assay Type | Value | Species/Cell Line | Reference |

|---|---|---|---|---|---|

| α-PHP | DAT | Reuptake Inhibition (IC₅₀) | Potent inhibitor (specific value not cited) | Human Embryonic Kidney (HEK) cells | [7] |

| SERT | Reuptake Inhibition (IC₅₀) | >300-fold less potent than at DAT | Human Embryonic Kidney (HEK) cells | [2][7] | |

| NET | Reuptake Inhibition (IC₅₀) | Potent inhibitor (specific value not cited) | Not Specified | [5][6] | |

| 4-substituted α-PHP analogs | DAT | Reuptake Inhibition (IC₅₀) | Generally within a <3-fold range of α-PHP | Human Embryonic Kidney (HEK) cells | [2] |

| 4-CF₃-α-PHP analog | DAT | Reuptake Inhibition (IC₅₀) | At least 80-fold less potent than α-PHP | Human Embryonic Kidney (HEK) cells | [2] |

| α-PHP | Muscarinic M₁ Receptor | Antagonism | Potential antagonist | Human | [8] |

| | Muscarinic M₂ Receptor | Antagonism | Potential antagonist | Human |[8] |

Neurotoxicity

In vitro studies have begun to explore the neurotoxic potential of α-PHP. Research using murine neural stem/progenitor cells (NSPCs) has shown that α-PHP can induce toxicity, depolarize the resting membrane potential, and activate pathways leading to apoptosis, autophagy, and necroptosis.[6][9] These findings suggest that α-PHP may have harmful effects on the developing or regenerating brain.[6] The mechanisms underlying this neurotoxicity are thought to involve oxidative stress and mitochondrial dysfunction, similar to other synthetic cathinones.[6]

Signaling Pathway Diagram

Caption: Mechanism of α-PHP at the monoamine transporter.

Experimental Protocols

2.4.1 Monoamine Transporter Uptake Inhibition Assay

-

Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are used.[7]

-

Substrate: 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), a fluorescent substrate for both DAT and SERT, is utilized.[7] APP+ becomes fluorescent upon intracellular accumulation.

-

Procedure:

-

HEK cells are cultured in appropriate media and plated in multi-well plates.

-

Cells are washed with a buffer solution prior to the experiment.

-

Cells are incubated with varying concentrations of α-PHP or its analogs.

-

A solution containing APP+ is perfused over the cells for a fixed duration (e.g., 30 seconds).[7]

-

Fluorescence microscopy is used to measure the intracellular fluorescence intensity in real-time.

-

The rate of APP+ uptake is determined by the increase in fluorescence over time.

-

Data is normalized to a control group (no inhibitor) to calculate the percent inhibition for each α-PHP concentration.

-

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

-

2.4.2 Cell Viability and Neurotoxicity Assay in Neural Stem/Progenitor Cells (NSPCs)

-

Cell Culture: Murine NSPCs are isolated and cultured in a neurosphere-permissive medium.[6]

-

Procedure:

-

NSPCs are plated in multi-well plates and allowed to adhere.

-

Cells are exposed to increasing concentrations of α-PHP (e.g., 25–2000 μM) for a specified duration (e.g., 24-48 hours).[6]

-

Cell Viability Assessment: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue are used to measure metabolic activity, which correlates with cell viability.

-

Cell Death Pathway Analysis: Techniques like flow cytometry with Annexin V/Propidium Iodide staining are used to differentiate between viable, apoptotic, and necrotic cells. Western blotting for key proteins (e.g., Caspase-3, LC3-II) can confirm the activation of apoptotic or autophagic pathways.[6]

-

Morphological Analysis: Light microscopy and transmission electron microscopy are used to observe changes in cell morphology and ultrastructure indicative of cellular stress or death.[6]

-

In Vivo Effects

In vivo studies in animal models have been crucial for understanding the behavioral, pharmacokinetic, and toxicological effects of α-PHP. These studies confirm its potent stimulant properties and reveal important sex-dependent differences.

Behavioral Pharmacology

α-PHP produces classic psychostimulant effects in animal models. In drug discrimination assays, rats trained to recognize cocaine and methamphetamine fully substitute α-PHP, indicating that it produces similar subjective effects.[9] It is readily self-administered by animals, suggesting a high potential for abuse and dependence.[4] Studies in mice have evaluated its effects on locomotor activity, sensory responses, and thermoregulation.

Pharmacokinetics and Metabolism

The study of pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] Research in mice has shown sex-related differences in the pharmacokinetics of α-PHP. After intraperitoneal administration, male mice exhibited higher plasma levels of α-PHP compared to females, along with a different urinary elimination profile for the parent drug and its metabolites.[9][11]

α-PHP is extensively metabolized in the liver.[12] The primary metabolic pathways identified in humans include:

-

Reduction of the β-keto group to form an alcohol metabolite (dihydro-α-PHP).[12][13]

-

Oxidation of the pyrrolidine (B122466) ring.[12][13]

-

Hydroxylation and oxidation of the aliphatic side chain.[12][13]

-

Cleavage of the pyrrolidine ring.[12]

Table 2: In Vivo Quantitative Data for α-PHP

| Parameter | Value/Observation | Species | Administration | Reference |

|---|---|---|---|---|

| Behavioral Effects | Fully substituted for cocaine and methamphetamine | Rat | Not Specified | [9] |

| Increased locomotor activity | Mouse | 0.1–30 mg/kg; i.p. | [9][11] | |

| Induced analgesia to mechanical stimulation | Mouse (Both Sexes) | 0.1–30 mg/kg; i.p. | [9][11] | |

| Induced hypothermia | Mouse (Females more sensitive) | 0.1–30 mg/kg; i.p. | [9][11] | |

| Pharmacokinetics | Higher plasma levels in males vs. females | Mouse | 30 mg/kg; i.p. | [9][11] |

| | Different urinary elimination of parent & metabolites in males vs. females | Mouse | 30 mg/kg; i.p. |[9][11] |

Toxicology and Clinical Manifestations

Clinical case reports from human intoxications align with the stimulant properties of α-PHP. Severe toxidromes are characterized by central nervous system alterations such as psychomotor agitation, paranoia, hallucinations, and tremors.[4][9] Cardiovascular toxicity is common, presenting as tachycardia and hypertension.[4][9] Other reported adverse effects include hyperthermia, rhabdomyolysis, seizures, and psychosis.[1][4][9] The tendency of α-PHP to induce compulsive redosing can exacerbate these toxic effects and lead to delusional states.[1]

Pharmacokinetic Workflow Diagram

Caption: Pharmacokinetic pathway (ADME) of α-PHP.

Experimental Protocols

3.5.1 Animal Behavioral Assessment

-

Subjects: CD-1 mice are commonly used, with both males and females tested to assess sex differences.[9][11]

-

Drug Administration: α-PHP is dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a range of doses (e.g., 0.1-30 mg/kg).[9][11]

-

Procedure (Locomotor Activity):

-

Mice are habituated to an open-field arena equipped with infrared beams to automatically track movement.

-

Following habituation, mice are injected with either vehicle or a dose of α-PHP.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

-

-

Procedure (Sensory and Motor Response Battery):

-

A battery of tests is conducted at specific time points after drug administration (e.g., 5, 30, 60, 120 minutes).[14]

-

Tactile Response: A cotton swab is used to touch the whiskers, and the response is scored.

-

Visual Placing: The mouse is lowered towards a surface, and the extension of its forelimbs is observed.[9]

-

Analgesia: Response to a painful stimulus is measured using methods like the tail-flick or hot-plate test.

-

3.5.2 Pharmacokinetic Analysis

-

Subjects and Dosing: Mice are administered a single dose of α-PHP (e.g., 30 mg/kg, i.p.).[9][11]

-

Sample Collection:

-

At predetermined time points, animals are euthanized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant to obtain plasma.

-

For metabolite profiling, urine may be collected over a 24-hour period using metabolic cages.

-

-

Analytical Method (LC-MS/MS):

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is performed on plasma, urine, or homogenized tissue samples to isolate the drug and its metabolites.

-

Chromatography: Samples are injected into a liquid chromatography (LC) system, which separates the parent drug from its various metabolites based on their physicochemical properties.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (QTOF) instrument.[15]

-

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the identification and quantification of α-PHP and its metabolites with high sensitivity and specificity.

-

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Pyrrolidinohexiophenone - Wikipedia [en.wikipedia.org]

- 4. Alpha-PHP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review [mdpi.com]

- 6. The Designer Drug αPHP Affected Cell Proliferation and Triggered Deathly Mechanisms in Murine Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. binasss.sa.cr [binasss.sa.cr]

- 10. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-PHP Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic pathways of α-pyrrolidinohexiophenone (α-PHP), a synthetic cathinone (B1664624), and the analytical methodologies employed for the identification and quantification of its metabolites.

Introduction to α-PHP

α-Pyrrolidinohexiophenone (α-PHP) is a synthetic stimulant belonging to the cathinone class, specifically the α-pyrrolidinophenones (PPs).[1][2] These substances are designed to mimic the effects of controlled stimulants and have been a focus of forensic and clinical toxicology.[3] Structurally, α-PHP is a β-keto analog of amphetamine with a pyrrolidine (B122466) ring and a hexyl alkyl chain.[1][4] Due to its extensive metabolism in the body, identifying α-PHP consumption often relies on detecting its various metabolites in biological samples.[4][5] To date, numerous Phase I and Phase II metabolites have been identified, highlighting the complexity of its biotransformation.[4][6]

Metabolic Pathways of α-PHP

α-PHP undergoes extensive Phase I and Phase II metabolism, primarily in the liver.[4][5] The biotransformation involves a series of reactions including reduction, oxidation, hydroxylation, and cleavage of its core structure, followed by conjugation.[6][7] The length of the alkyl side chain significantly influences the predominant metabolic pathways when compared to other α-pyrrolidinophenones.[1][8]

2.1 Phase I Metabolism

Phase I metabolism of α-PHP involves several key pathways:

-

β-Keto Reduction: The ketone group of α-PHP is reduced to a hydroxyl group, forming the alcohol metabolite dihydro-α-PHP (OH-α-PHP).[5][7][9] This is a common pathway for synthetic cathinones.[9]

-

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can be oxidized, most notably at the 2"-position, to form a lactam metabolite (2"-oxo-α-PHP).[1][7][8] This pathway is considered a major route for α-PHP metabolism.[1][8] The ring can subsequently be cleaved.[4][6][7]

-

Alkyl Chain Oxidation: The hexyl side chain can undergo hydroxylation and further oxidation, typically at the terminal (ω) or penultimate (ω-1) positions.[1][6] This leads to the formation of hydroxy, aldehyde, and carboxylic acid metabolites.[6]

-

Combined Pathways: Many metabolites are formed through a combination of the above pathways, such as simultaneous keto-reduction and pyrrolidine ring oxidation.[6][7]

To date, at least 19 Phase I metabolites have been identified.[4][6]

2.2 Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation. The most frequently observed Phase II reaction for α-PHP is glucuronidation.[6][7] The β-keto-reduced alcohol metabolite (OH-α-PHP) is a primary substrate for this conjugation, forming glucuronidated derivatives that are more water-soluble and readily excreted.[5][6][7] At least nine Phase II glucuronides have been identified.[6]

Identified Metabolites and Quantitative Data

Metabolite identification studies have revealed a complex profile for α-PHP in biological samples. The relative abundance of these metabolites can vary significantly among individuals.[1]

Table 1: Major Identified Phase I Metabolites of α-PHP

| Metabolite Code | Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|---|

| M1 | OH-α-PHP (dihydro-α-PHP) | β-Keto Reduction | [4][7] |

| M2 | 2"-oxo-α-PHP | Pyrrolidine Ring Oxidation | [4][7] |

| M3 | 4-(1-oxo-1-phenylhexan-2-ylamino)butanoic acid | Pyrrolidine Ring Cleavage & Oxidation | [4][7] |

| - | Dihydroxy-pyrrolidinyl-α-PHP | Pyrrolidine Ring Dihydroxylation | [2][10] |

| - | 2'-oxo-dihydro-α-PHP | Keto Reduction & Pyrrolidine Oxidation |[2][10] |

Table 2: Major Identified Phase II Metabolites of α-PHP

| Metabolite Name | Metabolic Pathway | Reference |

|---|

| OH-α-PHP Glucuronide | Glucuronidation of the β-keto reduced alcohol |[6][7] |

For α-PHP, oxidation of the pyrrolidine ring is a major metabolic pathway, whereas for analogs with longer alkyl chains like α-PHPP, oxidation of the alkyl chain becomes more predominant.[1][8] This highlights the influence of chemical structure on metabolic fate.[1]

Table 3: Reported Concentrations of α-PHP in Human Samples

| Biological Matrix | Concentration Range (ng/mL) | Notes | Reference |

|---|---|---|---|

| Serum | 1 - 83 | High variability observed in authentic forensic and clinical cases. | [2] |

| Blood | 4 - 52 | Post-mortem cases. | [3][9] |

| Urine | 5.6 | Post-mortem case. |[3][9] |

Experimental Protocols for Metabolite Identification

The identification of α-PHP metabolites relies on a combination of in vitro metabolic studies and analysis of authentic biological samples using advanced analytical techniques.

4.1 In Vitro Metabolism Models

In vitro systems are essential for predicting metabolic pathways and generating metabolite standards.[11]

-

Human Liver Microsomes (HLM): HLM contains a rich complement of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, and are used to study oxidative and reductive metabolism.[12][13]

-

Human Hepatocytes: Incubations with pooled human hepatocytes provide a more complete model, as they contain both Phase I and Phase II enzymes, allowing for the characterization of a wider range of metabolites, including conjugates.[9][12] This method has proven suitable for predicting the metabolic fate of novel psychoactive substances.[9]

4.2 Generalized Analytical Workflow

The following workflow is representative of studies aimed at identifying α-PHP metabolites in biological fluids.

4.3 Detailed Methodologies

Protocol: Metabolite Identification in Urine using LC-QTOF-MS

This protocol is a generalized summary based on methodologies cited in the literature.[1][2][6][10]

-

Sample Collection and Preparation:

-

Urine samples are collected from individuals with confirmed α-PHP intake.

-

An aliquot of the urine sample (e.g., 1 mL) is centrifuged to remove particulate matter.

-

To cleave glucuronide conjugates and analyze total metabolite concentrations, the sample may be incubated with β-glucuronidase.

-

Metabolites are extracted from the urine matrix using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analytes and remove interferences.

-

The final extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase) for analysis.

-

-

Instrumentation and Analysis:

-

Chromatography: A Liquid Chromatography (LC) system, such as a Dionex Ultimate 3000, is used to separate the metabolites over time before they enter the mass spectrometer.[9] A reversed-phase C18 column is typically employed.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF-MS) instrument, is used for detection.[2][6]

-

Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is commonly used as it is effective for protonating cathinone derivatives.[9]

-

Data Acquisition: The instrument is operated in full-scan mode to detect all potential metabolites. Tandem MS (MS/MS) experiments are then performed to obtain fragmentation patterns for structural elucidation.

-

-

Data Processing and Identification:

-

Specialized data mining software is used to compare control samples with post-ingestion samples to find potential metabolites based on predicted mass shifts from the parent drug (e.g., +16 for hydroxylation, +2 for reduction).

-

The exact mass measurements from the QTOF-MS are used to determine the elemental composition of the parent drug and its metabolites.

-

The fragmentation patterns (MS/MS spectra) are analyzed to determine the site of metabolic modification on the molecule.

-

Where possible, the structures of tentatively identified metabolites are confirmed by comparing their retention times and mass spectra with synthesized reference standards.[1][8]

-

Conclusion

The metabolism of α-PHP is a complex process involving multiple Phase I and Phase II pathways, leading to a large number of metabolites. The primary routes of biotransformation include β-keto reduction, oxidation of the pyrrolidine ring, and oxidation of the alkyl side chain.[6][7] For α-PHP specifically, pyrrolidine ring oxidation is a major pathway.[8] Accurate identification of these metabolites is critical for forensic and clinical toxicology to confirm α-PHP use. This is achieved through in vitro studies with human hepatocytes or microsomes and advanced analytical techniques, predominantly high-resolution liquid chromatography-mass spectrometry.[2][9] Future research should continue to focus on the synthesis of metabolite standards for quantitative confirmation and investigating the pharmacological activity of the major metabolites.

References

- 1. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological Investigation of a Case Series Involving the Synthetic Cathinone α-Pyrrolidinohexiophenone (α-PHP) and Identification of Phase I and II Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

Preclinical Toxicological Profile of alpha-Pyrrolidinohexanophenone (α-PHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyrrolidinohexanophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has emerged as a recreational drug of abuse, raising significant public health concerns. This technical guide provides a comprehensive overview of the preclinical toxicological profile of α-PHP, drawing from a range of in vivo and in vitro studies. The document focuses on the neurotoxic, behavioral, and systemic toxicities of α-PHP, with a particular emphasis on its effects on the central nervous, cardiovascular, and hepatic systems. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals. While significant data exists for the neurobehavioral effects of α-PHP, preclinical information on its specific cardiotoxicity and hepatotoxicity remains limited. This guide addresses these gaps by incorporating data from closely related analogs and in vitro studies to provide a broader understanding of the potential risks associated with α-PHP exposure.

Introduction

alpha-Pyrrolidinohexanophenone (α-PHP) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances such as α-PVP.[1] It acts primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic concentrations of these neurotransmitters and subsequent psychostimulant effects.[2] The growing prevalence of α-PHP in the illicit drug market necessitates a thorough understanding of its toxicological profile to inform public health responses, clinical management of intoxications, and forensic investigations. This guide synthesizes the available preclinical data to provide a detailed overview of the toxicological characteristics of α-PHP.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of α-PHP is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with a significantly lower affinity for the serotonin (B10506) transporter (SERT).[2] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced signaling.[2] This mechanism is consistent with its stimulant effects and high abuse potential.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and elimination of α-PHP.

Table 1: Summary of Pharmacokinetic Parameters of α-PHP in Rodents

| Parameter | Species | Dose and Route | Value | Reference(s) |

| Half-life (t½) | Human | Not specified | 37 hours | [3] |

| Plasma Levels | Male Mice | 30 mg/kg, i.p. | Higher than females | [4][5] |

| Brain Levels | Male Mice | 30 mg/kg, i.p. | Detectable at 35 min | [4][5] |

| Kidney Levels | Male Mice | 30 mg/kg, i.p. | Detectable at 35 min | [4][5] |

| Elimination | Male Mice | 30 mg/kg, i.p. | Different from females | [4][5] |

Neurotoxicity and Behavioral Effects

Locomotor Activity

α-PHP has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of psychostimulant drugs.

Table 2: Effects of α-PHP on Locomotor Activity in Rodents

| Species | Dose Range (mg/kg, i.p.) | Effect | Reference(s) |

| Female Rats | 5, 10 | Suppressed wheel activity | [6] |

| Swiss-Webster Mice | 1 - 25 | Inverted-U dose-effect on locomotor activity | [7] |

| CD-1 Mice | 0.1 - 30 | Varied effects on behavioral responses in males and females | [4][5] |

Abuse Liability

Intracranial self-stimulation (ICSS) studies in rats have demonstrated that α-PHP has a high potential for abuse. Animals will readily self-administer the drug, indicating its rewarding properties.

Table 3: Abuse Liability of α-PHP in Intracranial Self-Stimulation (ICSS) Studies

| Species | Doses (mg/kg, i.p.) | Effect on ICSS | Conclusion | Reference(s) |

| Male Sprague-Dawley Rats | 1.0, 3.2 | Facilitated ICSS responding | High abuse potential | [8] |

| Male Sprague-Dawley Rats | 0.32 | No alteration in ICSS response rates | Threshold dose not rewarding | [8] |

Systemic Toxicity

Cardiotoxicity

Direct preclinical studies quantifying the cardiotoxicity of α-PHP are limited. However, clinical case reports frequently describe cardiovascular adverse effects such as tachycardia and hypertension.[4][5][9] Data from the structurally similar compound, α-PVP, provides valuable insight into the potential cardiovascular effects of α-PHP.

Table 4: Cardiovascular Effects of α-PVP in Male Rats (Telemetry Study)

| Compound | Dose (mg/kg) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference(s) |

| Racemic α-PVP | 1 | Significant Increase | Significant Increase | [10] |

| Racemic α-PVP | 3 | Significant Increase | Significant Increase | [10] |

| S-α-PVP | 1 | Significant Increase | Significant Increase | [10] |

| S-α-PVP | 3 | Significant Increase | Significant Increase | [10] |

| R-α-PVP | 10 | Significant Increase | Significant Increase | [10] |

| R-α-PVP | 30 | Significant Increase | Significant Increase | [10] |

The proposed mechanism for the cardiotoxicity of synthetic cathinones involves excessive stimulation of the sympathetic nervous system due to the inhibition of norepinephrine reuptake, leading to increased heart rate, blood pressure, and myocardial oxygen demand.

Hepatotoxicity

Table 5: In Vitro Cytotoxicity of α-PHP

| Cell Line | Exposure Time | IC50 (µM) | Assay | Reference(s) |

| H9C2 (Rat Myocardium) | 24 hours | > 300 | Not specified | [11] |

| Hep G2 (Human Hepatoma) | 24 hours | > 300 | Not specified | [11] |

The mechanism of synthetic cathinone-induced hepatotoxicity is thought to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial damage and apoptosis.

Experimental Protocols

Locomotor Activity Assessment

-

Animals: Male or female rats or mice.

-

Apparatus: Open-field arena equipped with infrared photobeams to automatically record locomotor activity.

-

Procedure:

-

Acclimatize animals to the testing room for at least 60 minutes.

-

Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes).

-

Administer α-PHP or vehicle via the desired route (e.g., intraperitoneal injection).

-

Immediately place the animal back into the arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

Analyze data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.

-

Intracranial Self-Stimulation (ICSS)

-

Animals: Male rats.

-

Surgery: Stereotaxically implant a bipolar electrode into the medial forebrain bundle (MFB).

-

Apparatus: Operant conditioning chamber with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.

-

Procedure:

-

Allow animals to recover from surgery.

-

Train rats to press the lever to receive brain stimulation.

-

Determine the baseline rate of responding for each animal.

-

Administer α-PHP or vehicle.

-

Place the rat in the operant chamber and record the rate of lever pressing.

-

Analyze the data for changes in the rate of responding, which indicates the rewarding or aversive effects of the drug.

-

In Vitro Dopamine Transporter (DAT) Inhibition Assay

-

Cells: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

-

Reagents: Radiolabeled dopamine ([³H]DA) or a fluorescent substrate, α-PHP, and appropriate buffers.

-

Procedure:

-

Plate hDAT-expressing cells in a multi-well plate.

-

Incubate the cells with varying concentrations of α-PHP.

-

Add the radiolabeled or fluorescent substrate.

-

Incubate for a specified time to allow for substrate uptake.

-

Wash the cells to remove excess substrate.

-

Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.

-

Calculate the concentration of α-PHP that inhibits 50% of the substrate uptake (IC50) to determine its potency as a DAT inhibitor.[12]

-

Conclusion

The preclinical data on α-PHP clearly indicate that it is a potent psychostimulant with a high abuse liability, primarily driven by its potent inhibition of dopamine and norepinephrine reuptake. Its effects on locomotor activity and self-administration behavior are well-documented in rodent models. However, there is a notable lack of specific in vivo preclinical data on the cardiotoxic and hepatotoxic effects of α-PHP. While clinical reports and studies on analogous compounds suggest a significant risk for cardiovascular adverse events, and in vitro data points towards potential hepatotoxicity through oxidative stress and mitochondrial dysfunction, further dedicated preclinical studies are crucial to fully characterize the systemic toxicity of α-PHP. This guide provides a comprehensive summary of the current knowledge and highlights the areas where further research is urgently needed to better understand and mitigate the health risks associated with this emerging drug of abuse.

References

- 1. α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecddrepository.org [ecddrepository.org]

- 3. researchgate.net [researchgate.net]

- 4. binasss.sa.cr [binasss.sa.cr]

- 5. α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Strategy to Prioritize Emerging Drugs of Abuse for Analysis: Abuse Liability Testing Using Intracranial Self-Stimulation (ICSS) in Rats and Validation with α-Pyrrolidinohexanophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Legal and Research Landscape of α-PHP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-Pyrrolidinohexiophenone (α-PHP) is a potent synthetic cathinone (B1664624) that has garnered significant interest within the scientific community for its stimulant properties, primarily mediated through the inhibition of monoamine transporters. However, its high potential for abuse has led to stringent legal controls worldwide, significantly impacting its availability for legitimate research. This technical guide provides an in-depth overview of the legal status of α-PHP, a compilation of its pharmacological data, and a summary of experimental protocols for its study, intended to aid researchers in navigating the complexities of investigating this compound.

Legal Status: A Global Patchwork of Control

Research activities involving α-PHP are governed by a complex and largely restrictive international legal framework. The compound is classified as a controlled substance in numerous jurisdictions, often falling under the most stringent schedules, which imposes significant hurdles for acquisition and study.

Internationally, α-PHP was added to Schedule II of the United Nations Convention on Psychotropic Substances in March 2020, signifying its recognized potential for abuse and limited to no therapeutic use.[1] This international scheduling has prompted many countries to enact national control measures.

Key Jurisdictional Overviews:

-

United States: α-PHP is classified as a Schedule I controlled substance under the Controlled Substances Act.[2][3] This designation indicates a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. Research on Schedule I substances in the U.S. requires a specific license from the Drug Enforcement Administration (DEA), which involves a rigorous application and oversight process.

-